Ethyl 4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-4-oxobutanoate
説明
特性
IUPAC Name |
ethyl 4-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-2-23-16(22)8-7-15(21)20-9-3-4-12(11-20)10-14-18-17(19-24-14)13-5-6-13/h12-13H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXOWSONPGXYGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCCC(C1)CC2=NC(=NO2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-4-oxobutanoate typically involves multiple steps, starting from readily available starting materials. The process generally includes the formation of the oxadiazole ring, followed by the introduction of the piperidine moiety, and finally the esterification to form the ethyl ester group. Common reagents used in these reactions include cyclopropylamine, ethyl acetoacetate, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Ethyl 4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
Ethyl 4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-4-oxobutanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Structural Analogues
The compound shares structural similarities with several ethyl ester derivatives documented in pharmaceutical research. Key analogues include:
Key Observations :
- Heterocyclic Variations : The target compound’s 1,2,4-oxadiazole group (electron-deficient) contrasts with pyridazine (I-6230) and isoxazole (I-6273) rings, which exhibit distinct electronic and steric properties. Oxadiazoles are often used to improve metabolic stability compared to pyridazines, which may enhance solubility .
- Ester Group : The ethyl ester in the target compound is a common prodrug strategy, shared with I-6230 and I-6273, to enhance bioavailability via hydrolysis to active carboxylic acids .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Oxadiazoles resist oxidative metabolism better than isoxazoles (e.g., I-6273), suggesting improved half-life for the target compound .
- Bioactivation : Ethyl esters in all compounds are susceptible to esterase-mediated hydrolysis, but steric hindrance from the cyclopropyl group may slow this process compared to I-6373 .
Pharmacological Activity
The target compound’s pharmacological profile is undefined in available literature.
- CNS Targets : Piperidine-oxadiazole hybrids are associated with serotonin/dopamine receptor modulation (e.g., risperidone impurities in ).
- Enzyme Inhibition: The oxadiazole group is a known pharmacophore for kinase or protease inhibition, contrasting with pyridazine-based I-6230, which may target inflammatory pathways .
生物活性
Ethyl 4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-4-oxobutanoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of an oxadiazole moiety, which is known for its diverse biological activities. The chemical structure can be represented as follows:
- Chemical Formula : C₁₃H₁₈N₂O₄
- Molecular Weight : 250.29 g/mol
Structural Features
| Feature | Description |
|---|---|
| Oxadiazole Ring | Contributes to biological activity |
| Piperidine Moiety | Enhances interaction with biological targets |
| Butanoate Group | Provides lipophilicity and solubility |
Anticancer Potential
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes associated with cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) . Ethyl 4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-4-oxobutanoate may share these properties due to its structural components.
Case Study: Anticancer Activity
In a study investigating various oxadiazole derivatives, it was found that compounds similar to ethyl 4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-4-oxobutanoate showed promising results against several cancer cell lines. The study reported IC50 values indicating effective cytotoxicity at low concentrations .
Antimicrobial Activity
The oxadiazole derivatives have also been noted for their antimicrobial properties. They exhibit activity against a range of pathogens, making them potential candidates for developing new antibiotics. The specific mechanisms often involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis .
Other Biological Activities
Beyond anticancer and antimicrobial effects, the compound may exhibit:
- Anti-inflammatory properties : Similar derivatives have shown efficacy in reducing inflammation markers in vitro.
- Anticonvulsant effects : Some studies suggest that oxadiazole-containing compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in seizure disorders .
Summary of Key Studies
The biological activity of Ethyl 4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-4-oxobutanoate can be attributed to several mechanisms:
- Enzyme Inhibition : Targeting specific enzymes involved in cancer metabolism.
- Cell Cycle Arrest : Inducing apoptosis in cancer cells through various signaling pathways.
- Antimicrobial Action : Disrupting bacterial cellular functions.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing Ethyl 4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-4-oxobutanoate, and how can they be mitigated?
- Methodology : Synthesis involves multi-step reactions, including cyclopropane ring formation, oxadiazole ring closure, and piperidine alkylation. Critical challenges include:
- Low yields during oxadiazole formation due to competing side reactions (e.g., hydrolysis). Use anhydrous solvents (e.g., acetonitrile) and controlled temperatures (60–80°C) to minimize degradation .
- Purification difficulties caused by polar intermediates. Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization in ethanol .
- Steric hindrance during piperidine alkylation. Optimize reaction time (12–24 hours) and use a catalytic base (e.g., KCO) to enhance nucleophilicity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical workflow :
- NMR spectroscopy : H NMR peaks for the cyclopropyl group (δ 0.8–1.2 ppm) and oxadiazole protons (δ 8.1–8.5 ppm) confirm core structures .
- Mass spectrometry : High-resolution ESI-MS should match the molecular ion [M+H] at m/z 405.19 (theoretical) .
- IR spectroscopy : Stretching frequencies for ester carbonyl (1740–1720 cm) and oxadiazole C=N (1600–1580 cm) validate functional groups .
Q. What preliminary assays are recommended for evaluating biological activity?
- In vitro screening :
- Antimicrobial activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values) .
- Enzyme inhibition : Assess binding to targets like cyclooxygenase-2 (COX-2) or acetylcholinesterase using fluorescence-based assays .
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay, comparing IC values to reference drugs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Key modifications :
- Piperidine substitution : Replace the cyclopropyl group with bulkier substituents (e.g., benzyl) to enhance lipophilicity and blood-brain barrier penetration .
- Oxadiazole ring variation : Substitute 1,2,4-oxadiazole with 1,3,4-thiadiazole to improve metabolic stability .
- Ester hydrolysis : Synthesize the carboxylic acid derivative (via saponification) to evaluate pharmacokinetic impacts .
- Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinities to target proteins .
Q. How should researchers resolve contradictions in biological data across studies (e.g., conflicting IC values)?
- Troubleshooting steps :
- Batch variability : Verify compound purity (>95% by HPLC) and storage conditions (desiccated, −20°C) .
- Assay conditions : Standardize protocols (e.g., cell passage number, serum concentration) to minimize experimental noise .
- Statistical validation : Perform dose-response curves in triplicate and apply ANOVA to assess significance .
Q. What computational strategies can predict metabolic pathways and toxicity profiles?
- In silico tools :
- Metabolism prediction : Use SwissADME to identify likely Phase I/II modification sites (e.g., ester hydrolysis, oxadiazole oxidation) .
- Toxicity screening : Employ ProTox-II to flag hepatotoxicity risks linked to the piperidine moiety .
- Pharmacokinetics : Predict logP (2.8–3.5) and bioavailability via Molinspiration, guiding lead optimization .
Key Considerations for Experimental Design
- Reproducibility : Document reaction parameters (e.g., stirring rate, inert atmosphere) to ensure consistency .
- Safety : Handle cyclopropane precursors (flammable) and oxadiazole intermediates (potential mutagens) in fume hoods .
- Ethics : Adhere to institutional guidelines for biological testing, particularly in animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
